Technical Guide: (1H-Pyrazol-3-yl)methanol (CAS No. 23585-49-1)
Technical Guide: (1H-Pyrazol-3-yl)methanol (CAS No. 23585-49-1)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of (1H-Pyrazol-3-yl)methanol, a heterocyclic building block with potential applications in medicinal chemistry and materials science. The document details its chemical and physical properties, provides a representative synthesis protocol, and discusses the broader biological context of the pyrazole scaffold.
Chemical and Physical Properties
(1H-Pyrazol-3-yl)methanol, with the CAS number 23585-49-1, is a small heterocyclic compound. Its fundamental properties are summarized in the table below, providing a quick reference for laboratory use and computational modeling.[1]
| Property | Value | Source |
| CAS Number | 23585-49-1 | [1] |
| Molecular Formula | C₄H₆N₂O | [1] |
| Molecular Weight | 98.10 g/mol | [1] |
| Boiling Point | 326.8 °C at 760 mmHg | |
| Flash Point | 151.5 °C | |
| Physical Form | Solid-Liquid Mixture | |
| Storage Temperature | 4 °C |
Synthesis Protocol
While specific, detailed protocols for the synthesis of (1H-Pyrazol-3-yl)methanol are not extensively published, a general and representative method involves the reduction of a pyrazole derivative bearing a carboxylic acid or ester group at the 3-position. The following is a generalized experimental protocol based on common laboratory practices for similar transformations.
Experimental Protocol: Reduction of 1H-Pyrazole-3-carboxylic acid
This protocol describes the reduction of 1H-pyrazole-3-carboxylic acid to (1H-Pyrazol-3-yl)methanol using a suitable reducing agent such as lithium aluminum hydride (LiAlH₄) or aluminum hydride (AlH₃).[2]
Materials:
-
1H-Pyrazole-3-carboxylic acid
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Anhydrous Tetrahydrofuran (THF)
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Aluminum hydride (AlH₃) solution in THF or Lithium aluminum hydride (LiAlH₄)
-
Deionized Water
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10% Sodium Hydroxide (NaOH) solution
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Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
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Celite®
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Ethyl acetate
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Hexane
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Round-bottom flask
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Magnetic stirrer and stir bar
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Reflux condenser
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Ice bath
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Separatory funnel
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Rotary evaporator
-
Silica gel for column chromatography
Procedure:
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Reaction Setup: In a dry, nitrogen-flushed round-bottom flask equipped with a magnetic stir bar, suspend 1H-pyrazole-3-carboxylic acid in anhydrous THF.
-
Addition of Reducing Agent: Cool the suspension to 0 °C using an ice bath. Slowly add a solution of aluminum hydride in THF (or portion-wise addition of solid LiAlH₄) to the stirred suspension under a nitrogen atmosphere.
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Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux. Monitor the reaction progress using an appropriate technique (e.g., Thin Layer Chromatography).
-
Quenching: Once the reaction is complete, cool the mixture to 0 °C in an ice bath. Cautiously quench the reaction by the sequential dropwise addition of water, followed by a 10% aqueous NaOH solution, and then more water.
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Work-up: Stir the resulting mixture at room temperature for 30 minutes. Add a drying agent like anhydrous magnesium sulfate, stir for another 30 minutes, and then filter the mixture through a pad of Celite®. Wash the filter cake with THF.
-
Purification: Combine the filtrates and remove the solvent under reduced pressure using a rotary evaporator. The resulting crude product can be purified by silica gel column chromatography using a mixture of ethyl acetate and hexane as the eluent.
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Characterization: The purified (1H-Pyrazol-3-yl)methanol can be characterized by standard analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.
Biological and Pharmacological Context
Currently, there is a lack of specific published research detailing the biological activity or the precise signaling pathways directly modulated by (1H-Pyrazol-3-yl)methanol. However, the pyrazole scaffold is a well-established "privileged structure" in medicinal chemistry, forming the core of numerous biologically active compounds.[3][4]
Derivatives of pyrazole have demonstrated a wide array of pharmacological activities, including but not limited to:
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Anticancer: Pyrazole-containing compounds have been investigated as inhibitors of various kinases and other targets involved in cancer progression.[4][5][6][7] Some have been shown to induce apoptosis and inhibit cell proliferation in various cancer cell lines.[5][7]
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Anti-inflammatory: Certain pyrazole derivatives exhibit potent anti-inflammatory properties.[3]
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Antimicrobial: The pyrazole nucleus is a feature of some compounds with antibacterial and antifungal activities.[8]
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Enzyme Inhibition: Pyrazole and its analogs are known inhibitors of enzymes such as alcohol dehydrogenase.[9][10]
Given the diverse bioactivities of the pyrazole class, (1H-Pyrazol-3-yl)methanol represents a valuable starting material for the synthesis of novel derivatives for screening in various biological assays.
Experimental and Logical Workflows
The development of new therapeutic agents based on the (1H-Pyrazol-3-yl)methanol scaffold would typically follow a logical progression from synthesis to biological evaluation.
Drug Discovery Workflow
The following diagram illustrates a typical workflow for the discovery of new drug candidates starting from a core scaffold like (1H-Pyrazol-3-yl)methanol.
Caption: A generalized workflow for drug discovery.
Conclusion
(1H-Pyrazol-3-yl)methanol is a readily accessible chemical entity with a versatile pyrazole core. While direct biological data for this specific molecule is limited in the public domain, its structural features make it an attractive starting point for the synthesis of compound libraries for drug discovery and materials science applications. The provided synthesis protocol offers a basis for its laboratory preparation. Further research into the biological effects of (1H-Pyrazol-3-yl)methanol and its derivatives is warranted to explore its full potential.
References
- 1. (1H-Pyrazol-3-yl)methanol | C4H6N2O | CID 4913243 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. (1H-PYRAZOL-3-YL)METHANOL | 23585-49-1 [chemicalbook.com]
- 3. mdpi.com [mdpi.com]
- 4. mdpi.com [mdpi.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Synthesis, Biological Evaluation, and Molecular Modeling Studies of 1-Aryl-1H-pyrazole-Fused Curcumin Analogues as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Targeting apoptotic pathways in cancer: design, synthesis, and molecular docking studies of 1,3,5-trisubstituted-1H-pyrazole derivatives with Bcl-2 inhibition and DNA damage potential - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 8. science.su.edu.krd [science.su.edu.krd]
- 9. Pyrazoles as inhibitors of alcohol oxidation and as important tools in alcohol research: an approach to therapy against methanol poisoning - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. scispace.com [scispace.com]
